molecular formula C4H4N2O B14232339 3-Cyanoprop-2-enamide CAS No. 823816-31-5

3-Cyanoprop-2-enamide

Cat. No.: B14232339
CAS No.: 823816-31-5
M. Wt: 96.09 g/mol
InChI Key: PKZVBYCWPSVUMT-UHFFFAOYSA-N
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Description

3-Cyanoprop-2-enamide is an organic compound with the molecular formula C4H4N2O It is characterized by the presence of a nitrile group (–CN) and an amide group (–CONH2) attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyanoprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia under specific conditions. Another method includes the direct synthesis of enamides via electrophilic activation of amides using reagents such as LiHMDS and triflic anhydride . This reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

3-Cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in catalytic asymmetric reductive hydroalkylation, the compound undergoes hydrometallation to generate enantioenriched alkylnickel intermediates, which then react with alkyl halides to form C(sp3)–C(sp3) bonds . This process is crucial for the synthesis of chiral amines, which are important in pharmaceutical applications.

Comparison with Similar Compounds

3-Cyanoprop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c5-3-1-2-4(6)7/h1-2H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZVBYCWPSVUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282065
Record name 3-cyanoprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823816-31-5
Record name 3-cyanoprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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